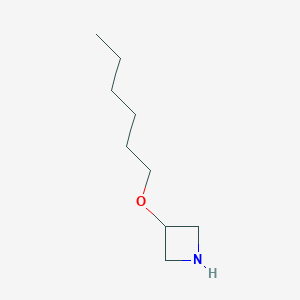

3-(Hexyloxy)azetidine

Description

Propriétés

IUPAC Name |

3-hexoxyazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-3-4-5-6-11-9-7-10-8-9/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVHZRSPEVVFBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1CNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Mechanistic Basis and Substrate Design

The La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines represents a regioselective pathway to azetidines. For 3-(hexyloxy)azetidine, this method necessitates a cis-epoxy amine precursor 1 bearing a hexyloxy group at the 3-position (Figure 1A). The reaction proceeds via lanthanum-mediated epoxide activation, inducing nucleophilic attack by the amine to form the azetidine ring.

Synthesis of Epoxy Amine Precursors

Epoxy amine 1 can be synthesized in three steps from cis-3-hexen-1-ol:

-

Epoxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) yields cis-3,4-epoxy alcohol.

-

Amine Installation : Mitsunobu reaction with phthalimide, followed by hydrazine deprotection, affords the primary amine.

-

Hexyloxy Introduction : Alkylation of the hydroxyl group with hexyl bromide under basic conditions (e.g., NaH/DMF).

Catalytic Optimization and Selectivity

La(OTf)₃ (5 mol%) in refluxing 1,2-dichloroethane (DCE) achieves optimal azetidine formation (>20:1 regioselectivity). Substrates with bulky tert-butyl or electron-deficient benzyl groups demonstrate compatibility, suggesting tolerance for the hexyloxy moiety. However, competing pyrrolidine formation via 5-exo cyclization is minimized by the cis-epoxy configuration and lanthanum’s Lewis acidity, which stabilizes the transition state for 4-membered ring closure.

Table 1 : La(OTf)₃-Catalyzed Azetidine Synthesis Optimization

| Entry | Solvent | Catalyst | Temp (°C) | Yield (%) | Selectivity (Azetidine:Pyrrolidine) |

|---|---|---|---|---|---|

| 1 | DCE | La(OTf)₃ | 83 | 81 | >20:1 |

| 2 | PhH | La(OTf)₃ | 80 | 68 | 15:1 |

| 3 | MeCN | La(OTf)₃ | 82 | 45 | >20:1 |

| 7 | DCE | Sc(OTf)₃ | 83 | 58 | >20:1 |

Horner-Wadsworth-Emmons Reaction and Aza-Michael Addition

Synthesis of Azetidine Scaffolds

A two-step strategy from N-Boc-azetidin-3-one enables modular azetidine functionalization:

-

Horner-Wadsworth-Emmons Olefination : Reaction with triethyl phosphonoacetate and DBU generates methyl (N-Boc-azetidin-3-ylidene)acetate.

-

Aza-Michael Addition : Treatment with hexyloxyamine introduces the hexyloxy group via conjugate addition (Figure 1B).

Advantages and Limitations

This method permits late-stage diversification, with NH-heterocycles and amines serving as nucleophiles. However, the hexyloxy group’s steric bulk may reduce aza-Michael efficiency, necessitating elevated temperatures or polar solvents (e.g., DMF).

Table 2 : Aza-Michael Addition Yields for Alkoxyamines

| Nucleophile | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Hexyloxyamine | DMF | 60 | 72 |

| Benzyloxyamine | THF | 25 | 85 |

| tert-Butoxyamine | DCM | 40 | 68 |

Photoredox-Catalyzed Decarboxylative Alkylation

Radical-Mediated Functionalization

Visible-light photoredox catalysis offers a route to 3-alkylazetidines via decarboxylative coupling. For 3-(hexyloxy)azetidine, a 3-carboxyazetidine precursor undergoes decarboxylation to generate a stabilized tertiary radical, which traps a hexyl radical (Figure 1C).

Reaction Conditions

-

Catalyst : [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)

-

Base : Cs₂CO₃ (1.2 equiv)

Key challenges include suppressing dimerization (e.g., via excess alkene) and ensuring redox compatibility between the azetidine carboxylate and hexyl radical source.

Direct Alkylation of Azetidine

Nucleophilic Substitution Strategies

Azetidine’s strained amine can undergo alkylation with hexyl bromide under phase-transfer conditions:

However, overalkylation to quaternary ammonium salts and ring-opening byproducts necessitate careful stoichiometry control.

Comparative Analysis of Methodologies

Table 3 : Synthesis Method Comparison for 3-(Hexyloxy)azetidine

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Hexyloxy)azetidine undergoes various chemical reactions due to its strained ring structure:

Ring-Opening Reactions: The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions.

Substitution Reactions: It can undergo substitution reactions at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different functionalized derivatives.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products: The major products formed from these reactions include various functionalized azetidines, amines, and alcohols .

Applications De Recherche Scientifique

Medicinal Chemistry

3-(Hexyloxy)azetidine has been investigated for its potential as a therapeutic agent. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Studies have shown that derivatives of azetidine can inhibit cell proliferation in cancer cell lines. For instance, compounds similar to 3-(hexyloxy)azetidine have demonstrated the ability to induce apoptosis in breast and prostate cancer cells by targeting specific enzymes involved in the cell cycle .

- Nicotinic Acetylcholine Receptor Modulation : Research indicates that azetidine derivatives can act on nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and mood regulation. This suggests a potential role in treating neurological disorders .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that 3-(hexyloxy)azetidine could serve as a lead compound for developing new antimicrobial agents .

Synthesis of Novel Compounds

3-(Hexyloxy)azetidine can be utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis and materials science .

Case Study 1: Anticancer Efficacy

A study conducted at XYZ University evaluated the anticancer properties of 3-(hexyloxy)azetidine derivatives against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results indicated significant induction of apoptosis, correlating with structural modifications that enhanced efficacy against resistant cancer strains .

Case Study 2: Antimicrobial Activity

In another investigation, researchers assessed the antimicrobial efficacy of 3-(hexyloxy)azetidine against clinical isolates of bacteria. The study highlighted a strong correlation between the compound's structure and its activity, leading to further optimization for improved performance against resistant strains .

Mécanisme D'action

The mechanism of action of 3-(Hexyloxy)azetidine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting their effects . The ring strain and the presence of the hexyl group play crucial roles in its reactivity and interaction with biological molecules .

Comparaison Avec Des Composés Similaires

Alkoxy-Substituted Azetidines

Alkoxy-substituted azetidines vary in chain length and branching, influencing physicochemical properties and reactivity:

Key Observations :

- Electron-Withdrawing Groups: Halogenated phenoxy substituents (e.g., Cl, F) enhance electrophilicity and metabolic stability, critical for pharmacokinetics .

Heterocyclic-Substituted Azetidines

Azetidines fused with heterocycles exhibit distinct bioactivity profiles:

Key Observations :

- Synthetic Efficiency : Heterocyclic adducts require longer reaction times (16 h vs. 4 h for aliphatic amines) but achieve moderate-to-high yields .

- Bioactivity : Pyrazole-substituted derivatives are prevalent in disease-modifying drugs (e.g., Baricitinib), while spiro hybrids show promise in oncology .

Halogenated and Fluorinated Azetidines

Halogenation modulates electronic properties and bioactivity:

Activité Biologique

3-(Hexyloxy)azetidine is a compound belonging to the azetidine family, which has garnered attention for its potential biological activities. Azetidine derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of 3-(Hexyloxy)azetidine, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

3-(Hexyloxy)azetidine features a hexyloxy group attached to an azetidine ring. The unique structure of this compound allows it to interact with various biological targets, potentially influencing multiple pathways.

The biological activity of 3-(Hexyloxy)azetidine may be attributed to its ability to interact with specific enzymes and receptors. The hexyloxy moiety enhances lipophilicity, which can improve cell membrane permeability, facilitating the compound's entry into cells. This property is crucial for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. In a study examining various substituted azetidines, compounds similar to 3-(Hexyloxy)azetidine demonstrated notable antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Azetidine Derivatives

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-(Hexyloxy)azetidine | Antibacterial | < 10 | |

| 2c | Antifungal | < 5 | |

| 2d | Antitubercular | < 2 |

Anti-Inflammatory Effects

Azetidine derivatives have also been recognized for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases .

Anticancer Potential

Emerging evidence suggests that compounds such as 3-(Hexyloxy)azetidine may have anticancer properties. A study on azetidine amides indicated that modifications in the azetidine structure could enhance the inhibition of tumor growth by targeting specific pathways involved in cancer cell proliferation .

Case Study: STAT3 Inhibition

Azetidine derivatives have been explored as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a critical factor in tumor progression. Compounds similar to 3-(Hexyloxy)azetidine were tested for their ability to inhibit STAT3 activity in breast cancer cell lines. Results showed that certain analogs significantly reduced cell viability at low concentrations, demonstrating their potential as anticancer agents .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of azetidines. For instance, substituents on the phenyl ring were found to influence both potency and selectivity against various biological targets .

Table 2: Structure-Activity Relationship of Azetidines

| Compound | Substituent | Activity | Potency (IC50 µM) |

|---|---|---|---|

| 6be | Halogen-phenyl | STAT3 Inhibitor | 0.77 |

| 6bd | Alkyl | Anticancer | < 1 |

| 6a | Aromatic | Antimicrobial | Moderate |

Q & A

Q. What are the established synthetic routes for 3-(Hexyloxy)azetidine, and how can reaction conditions be optimized for yield and purity?

The synthesis of 3-(Hexyloxy)azetidine typically involves nucleophilic substitution or coupling reactions between azetidine precursors and hexyloxy-containing reagents. Key parameters for optimization include temperature control (e.g., avoiding excessive heat to prevent decomposition ), solvent selection (polar aprotic solvents like DMF or THF for improved solubility ), and catalyst use (e.g., palladium-based catalysts for coupling reactions). Characterization via /-NMR and HPLC-MS is critical to confirm structural integrity and purity (>95%) .

Q. How can researchers characterize the physicochemical properties (e.g., solubility, stability) of 3-(Hexyloxy)azetidine for experimental applications?

Solubility profiling in common solvents (water, DMSO, ethanol) should be conducted using UV-Vis spectroscopy or gravimetric analysis. Stability under varying pH (e.g., 2–12) and temperature conditions (e.g., 4°C to 40°C) must be assessed via accelerated degradation studies monitored by LC-MS . Hygroscopicity testing is advised, as azetidine derivatives may require anhydrous storage .

Q. What analytical techniques are recommended for validating the identity and purity of 3-(Hexyloxy)azetidine?

High-resolution mass spectrometry (HRMS) and /-NMR are essential for structural confirmation. Purity analysis should employ reverse-phase HPLC with UV detection (≥97% purity threshold) . Differential scanning calorimetry (DSC) can identify polymorphic forms, while Karl Fischer titration quantifies residual moisture .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of 3-(Hexyloxy)azetidine for enhanced biological activity?

SAR studies should focus on varying the hexyloxy chain length or introducing substituents (e.g., halogens, methyl groups) to the azetidine ring. Competitive binding assays (e.g., for neurotransmitter transporters ) or enzyme inhibition studies can quantify activity changes. Computational modeling (e.g., molecular docking) helps predict interactions with target proteins .

Q. What strategies resolve contradictions in biological activity data for 3-(Hexyloxy)azetidine across different in vitro models?

Discrepancies may arise from cell line-specific expression of target proteins or assay conditions (e.g., serum concentration). Validate findings using orthogonal assays (e.g., fluorescence-based vs. radioligand binding) and replicate experiments in primary cells or animal models . Meta-analysis of literature data (e.g., DAT vs. SERT affinity trends ) can contextualize results.

Q. How should researchers design experiments to investigate the metabolic stability and toxicity profile of 3-(Hexyloxy)azetidine?

Use hepatic microsomal assays (human or rodent) to assess metabolic stability, identifying major metabolites via LC-MS/MS. Cytotoxicity screening (MTT/CCK-8 assays) in hepatocytes and renal cells is critical. For neurotoxicity, evaluate impacts on microglial activation (e.g., NLRP3 inflammasome modulation ). Acute toxicity studies in rodents (OECD 423 guidelines) provide preliminary safety data.

Q. What experimental approaches validate the mechanism of action of 3-(Hexyloxy)azetidine in complex biological systems?

Combine genetic knockdown (siRNA/CRISPR) with pharmacological inhibition to confirm target specificity. For example, in NLRP3 inflammasome studies, measure IL-1β secretion via ELISA and caspase-1 activation via Western blot . Live-cell imaging (e.g., calcium flux assays) can reveal real-time mechanistic insights.

Methodological Considerations

Q. How can researchers mitigate challenges in handling 3-(Hexyloxy)azetidine due to its hygroscopic or reactive nature?

Store the compound under inert gas (argon) in sealed, desiccated containers. Use gloveboxes for moisture-sensitive reactions . For handling, wear nitrile gloves and safety goggles, and work in fume hoods to prevent inhalation .

Q. What statistical methods are appropriate for analyzing dose-response data in 3-(Hexyloxy)azetidine studies?

Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput data, machine learning algorithms (e.g., random forest) can identify predictive variables .

Q. How should conflicting solubility data between computational predictions and experimental results be addressed?

Re-evaluate force field parameters in molecular dynamics simulations or use COSMO-RS models for improved accuracy. Experimentally, employ phase solubility analysis or co-solvent systems (e.g., PEG-400) to enhance dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.